Home > Products > Screening Compounds P141136 > BIO-11006 peptide
BIO-11006 peptide - 901117-03-1

BIO-11006 peptide

Catalog Number: EVT-386643
CAS Number: 901117-03-1
Molecular Formula: C46H75N13O15
Molecular Weight: 1050.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIO-11006 is under investigation in clinical trial NCT03202394 (Evaluation of Safety & Efficacy of BIO-11006 Inhalation Solution in Patients With ARDS).
MARCKS Protein Inhibitor BIO-11006 is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor BIO-11006 targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.
Synthesis Analysis

The synthesis of BIO-11006 involves several key steps focused on enhancing its stability and solubility compared to its predecessor, the MANS peptide. The MANS peptide was found to be unsuitable for therapeutic use due to its large size and rapid hydrolysis in biological fluids. To address these limitations, BIO-11006 was engineered by substituting an acetyl group for the myristic acid moiety found in MANS, significantly improving its solubility and resistance to hydrolysis in airway lining fluid .

Technical Details

  • Amino Acid Sequence: The sequence of BIO-11006 includes critical residues that facilitate its mechanism of action by interacting with MARCKS.
  • Modification Techniques: The incorporation of acetylation is a pivotal modification that enhances the peptide's pharmacological properties.
Molecular Structure Analysis

BIO-11006 has a complex molecular structure characterized by its polypeptide nature. Its chemical formula is C46H75N13O15C_{46}H_{75}N_{13}O_{15} with a molecular weight averaging approximately 1050.182 Da . The structure features:

  • Hydrophobic regions: Contributing to membrane interactions.
  • Charged residues: Essential for electrostatic interactions with phospholipids.

Data

  • Monoisotopic Mass: 1049.550558767 Da
  • InChI Key: KCSNGWMKFYVMKF-HGYIIGRXSA-N
  • Solubility: Water solubility is approximately 0.0404 mg/mL .
Chemical Reactions Analysis

BIO-11006 participates in several biochemical interactions primarily through its binding affinity to MARCKS and related signaling pathways. The peptide acts as an inhibitor by decreasing phosphorylation levels of MARCKS, thereby modulating cellular processes involved in inflammation and mucus secretion.

Technical Details

  • Binding Mechanism: The peptide binds to MARCKS, disrupting its interaction with calmodulin and other signaling molecules, which are crucial for cellular responses in inflammatory conditions .
Mechanism of Action

The mechanism of action of BIO-11006 revolves around its role as a MARCKS inhibitor. By inhibiting MARCKS phosphorylation, it alters downstream signaling pathways involved in inflammation and cell motility.

Process and Data

  • Cellular Impact: BIO-11006 decreases intracellular reactive oxygen species formation and regulates neurite initiation by modulating cytoskeletal dynamics through CDC42 interactions .
  • Clinical Relevance: Its efficacy has been demonstrated in various preclinical models, showing promise in reducing mucus secretion and inflammation in respiratory conditions .
Physical and Chemical Properties Analysis

BIO-11006 exhibits several notable physical and chemical properties that affect its therapeutic application:

Physical Properties

  • State: Not specifically available but likely exists as a solid or lyophilized powder.

Chemical Properties

  • Hydrogen Donor Count: 16
  • Hydrogen Acceptor Count: 17
  • Polar Surface Area: 463.89 Ų
  • LogP (Octanol/Water Partition Coefficient): -3, indicating high polarity .

These properties suggest that BIO-11006 has limited bioavailability but significant potential for targeted delivery via inhalation.

Applications

BIO-11006 is primarily being investigated for its applications in treating various pulmonary diseases, including:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Adult Respiratory Distress Syndrome (ARDS)
  • Other conditions such as Ewing's sarcoma and osteosarcoma are also under exploration due to its anti-inflammatory properties .

The ongoing clinical trials aim to establish the safety and efficacy of BIO-11006 as an inhaled therapeutic agent, highlighting its potential role in modern respiratory medicine.

Introduction to MARCKS Biology and BIO-11006’s Therapeutic Relevance

Evolutionary Conservation of MARCKS Protein in Vertebrate Species

The MARCKS gene (officially designated MACS in humans) exhibits remarkable evolutionary conservation across vertebrate species. Chromosomal mapping studies localize the human MARCKS gene to 6q21 and the mouse ortholog (Macs) to chromosome 10 within a syntenic linkage group [1] [5] [7]. The promoter regions of human and mouse MARCKS share 89% sequence identity across the first 612 bp upstream of the transcriptional start site, with both species lacking TATA boxes but containing over 59 conserved transcription factor binding sites [5] [8]. This high degree of conservation extends to the protein structure, where the three functional domains are preserved:

  • N-terminal myristoylation domain: Facilitates membrane anchoring
  • MARCKS Homology 2 (MH2) domain: Mediates protein-protein interactions
  • Effector Domain (ED): Contains phosphorylation sites and binds calmodulin/actin

Table 1: Evolutionary Conservation of Key MARCKS Domains

DomainFunctionConservation Level
N-terminalMembrane insertion via myristic acid100% across mammals
MH2 DomainStructural stabilization>95% identity human-mouse
Effector DomainPIP₂ sequestration, actin crosslinking25 identical residues across vertebrates
Phosphorylation SitesPKC-mediated serine modification4 conserved serines (positions vary by species)

This structural conservation underpins consistent functionality in membrane-cytoskeletal dynamics across species, enabling translational research using animal models [6] [9].

Role of MARCKS in Inflammatory Signaling and Cellular Motility

MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) serves as a critical signaling nexus regulating innate immune responses through two primary mechanisms:

  • PIP₂ Dynamics: The positively charged effector domain sequesters phosphatidylinositol 4,5-bisphosphate (PIP₂) at the plasma membrane. Upon phosphorylation by Protein Kinase C (PKC) or calcium-calmodulin binding, MARCKS undergoes an "electrostatic switch," releasing PIP₂ to activate downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) [6] [9]. This regulates secondary messenger production (e.g., IP₃, DAG) essential for inflammatory cascades.

  • Cytoskeletal Remodeling: Membrane-bound MARCKS cross-links filamentous actin (F-actin), stabilizing cortical structures. Phosphorylation-triggered translocation to the cytosol releases actin, enabling dynamic restructuring that facilitates:

  • Neutrophil/macrophage migration toward chemoattractants
  • Phagocytic cup formation during pathogen engulfment
  • Secretory vesicle trafficking for cytokine release [6] [9] [10]

In lipopolysaccharide (LPS)-induced inflammation, MARCKS phosphorylation increases 5-fold within minutes, promoting its translocation to endosomes and Golgi apparatus where it colocalizes with TLR4 signaling components [2]. This spatial reorganization amplifies pro-inflammatory cytokine production (TNF-α, IL-6, IL-8) via NF-κB activation. CRISPR-Cas9 knockout studies confirm MARCKS is indispensable for TLR4-mediated cytokine release in macrophages [2].

Rationale for Targeting MARCKS in Immune-Mediated Pathologies

MARCKS dysregulation is implicated across chronic inflammatory and neoplastic conditions through multiple pathogenic mechanisms:

  • Respiratory Pathologies: In human asthmatic lungs and murine asthma models, phosphorylated MARCKS (p-MARCKS) is significantly elevated in airway epithelium and infiltrating leukocytes. p-MARCKS drives dendritic cell migration to lymph nodes, initiating Th2 polarization and eosinophilic inflammation [4]. Equine asthma models—a naturally occurring neutrophilic asthma—show increased MARCKS expression in bronchoalveolar lavage cells correlating with oxidative burst activity [10].

  • Ocular Inflammation: Endotoxin-induced uveitis (EIU) models demonstrate that MARCKS mediates leukocyte infiltration into the anterior chamber and cytokine secretion [3].

  • Cancer Microenvironments: MARCKS overexpression in tumor-associated macrophages correlates with poor prognosis in hepatocellular carcinoma by enhancing cytokine-mediated immune evasion. Hyperphosphorylated MARCKS promotes metastasis in lung/breast cancers by increasing cell motility [6].

Table 2: Pathological Implications of MARCKS Dysregulation

Disease ContextMARCKS PathologyFunctional Consequence
Neutrophilic Asthma↑ BAL cell expressionEnhanced respiratory burst in neutrophils
Rheumatoid ArthritisJAK-STAT pathway crosstalkSynovial fibroblast activation
Endotoxin UveitisPhosphorylation cascadeLeukocyte infiltration & cytokine release
Epithelial CancersHyperphosphorylationTumor cell migration & invasion

The centrality of MARCKS in cytoskeletal dynamics and inflammatory signaling establishes it as a high-value target across immune-mediated conditions [4] [6] [10].

BIO-11006 as a Paradigm for Peptide-Based MARCKS Inhibition

BIO-11006 exemplifies a targeted approach to disrupt MARCKS functionality through biomimetic peptide design. This 10-mer peptide (Ac-GAQFSKTAAK) corresponds to residues 2–11 of the conserved N-terminal domain of human MARCKS [3] [6]. Its mechanism involves:

  • Competitive Inhibition: BIO-11006 competes with endogenous MARCKS for membrane-binding sites, preventing proper localization of the intact protein [6].
  • Phosphorylation Modulation: Treatment reduces phosphorylation at Ser163 (within the ED), impeding the electrostatic switch mechanism [3].
  • Functional Disruption: By displacing full-length MARCKS, BIO-11006 suppresses PIP₂ sequestration and actin crosslinking, thereby inhibiting:
  • Leukocyte migration and adhesion
  • Mucin granule secretion
  • Reactive oxygen species (ROS) production

In LPS-activated macrophages, BIO-11006 attenuates pro-inflammatory cytokine secretion (TNF-α, IL-6) by >60% and suppresses oxidative phosphorylation pathways that fuel inflammation [2]. In vivo efficacy is demonstrated in endotoxin-induced uveitis (EIU) models, where intravitreal administration significantly reduces:

  • Clinical inflammation scores by 70–80%
  • Anterior chamber cell counts (p<0.001)
  • Aqueous humor cytokine levels [3]

Table 3: BIO-11006 Activity Profile in Preclinical Models

Experimental ContextKey FindingsProposed Mechanism
LPS-stimulated macrophages↓ TNF-α, IL-6; suppressed OXPHOSInhibition of TLR4 endosomal trafficking
Endotoxin-induced uveitis↓ Cell infiltration (OCT/histology)Blockade of neutrophil adhesion/migration
Equine neutrophil cultures↓ Zymosan-induced respiratory burstImpaired NADPH oxidase assembly

Compared to longer analogs like the 24-mer MANS peptide, BIO-11006’s smaller size (MW: 1052 Da) potentially enhances tissue penetration while retaining target specificity [3] [10]. This positions BIO-11006 as a versatile scaffold for developing MARCKS-directed therapeutics across immune dysregulation syndromes.

List of Compounds Mentioned:

  • BIO-11006
  • MARCKS protein
  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate)
  • Lipopolysaccharide (LPS)
  • Myristoylated N-terminal Sequence (MANS) peptide

Properties

CAS Number

901117-03-1

Product Name

BIO-11006 peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid

Molecular Formula

C46H75N13O15

Molecular Weight

1050.2 g/mol

InChI

InChI=1S/C46H75N13O15/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

KCSNGWMKFYVMKF-HGYIIGRXSA-N

SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.